lyso-Sulfatide (bovine) NH4+ salt

説明

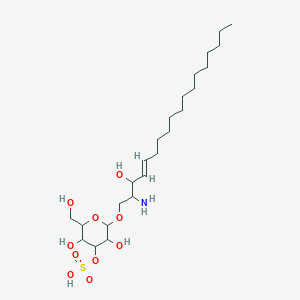

Lyso-sulfatide (bovine) NH4+ salt (CAS 38621-58-8) is a lysolipid derived from sulfatides, a class of sulfated glycosphingolipids. Its molecular formula is C24H47NO10S, with a molecular weight of 541.7 g/mol . Structurally, it consists of a galactose head group sulfated at the 3′-O position, linked to a sphingosine backbone without an acyl chain (unlike canonical sulfatides), making it a "lyso" form . This compound is highly pure (>98%) and is stored at -20°C to maintain stability .

Lyso-sulfatide exhibits anticoagulant properties by inhibiting thrombin generation via prothrombinase (factor Xa, factor Va, and Ca²⁺) in purified systems. It is present in human plasma at ~5 µg/mg HDL, corresponding to low micromolar concentrations, sufficient to prolong clotting times .

特性

IUPAC Name |

[2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSULSOCJNTUJS-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Enzymatic Synthesis Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Substrate (lyso-sulfatide) | 4 nmol | |

| Buffer | 25 mM phosphate, pH 7.0 | |

| Triton X-100 | 0.1% (w/v) | |

| Incubation Time | 20 hours | |

| Conversion Efficiency | 54.4% |

Purification and Analytical Validation

Post-synthesis or extraction, lysosulfatide purification employs reversed-phase ultra-performance liquid chromatography (UPLC). A C₁₈ column (1.7 μm, 2.1 × 50 mm) with a gradient of methanol/water/ammonium formate (97:3:0.1%) achieves baseline separation of lysosulfatide isomers. Elution profiles show distinct retention times for saturated (4.2 min) and unsaturated (3.8 min) species.

Mass spectrometry (MS) with multiple reaction monitoring (MRM) quantifies lysosulfatide concentrations. Transitions such as m/z 540.3 → 97.0 (sulfate ion) and m/z 540.3 → 241.1 (galactose fragment) confirm structural integrity. Calibration curves exhibit linearity (R² > 0.99) across 0.1–100 nM, with limits of detection (LOD) and quantification (LOQ) of 0.03 nM and 0.1 nM, respectively.

Quality Control and Stability Assessment

Lyso-sulfatide preparations are sensitive to pH and temperature. Stability studies in methanol at -80°C show <5% degradation over six months. Residual solvents (chloroform, methanol) are quantified via gas chromatography, adhering to ICH guidelines (<50 ppm).

Comparative Analysis of Preparation Methods

化学反応の分析

Types of Reactions

Lyso-Sulfatide (bovine) NH4+ salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the sulfate group, potentially converting it to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield hydroxyl derivatives .

科学的研究の応用

Lyso-Sulfatide (bovine) NH4+ salt has numerous applications in scientific research:

作用機序

Lyso-Sulfatide (bovine) NH4+ salt acts as an extracellular signal regulating the migration of neural precursor cells. It promotes process retraction and cell rounding by interacting with specific molecular targets and pathways. The compound binds to Factor Xa, inhibiting thrombin generation and demonstrating robust anticoagulant activity . This interaction involves binding to domains distinct from the Factor Xa Gla domain, suggesting a unique mechanism of action .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfatides (Bovine)

- CAS : 85496-63-5

- Structure : Contains a sulfated galactose head group linked to a ceramide backbone (sphingosine + acyl chain).

- Function: Involved in cell adhesion, neuronal signaling, and immune modulation.

- Key Difference : The presence of an acyl chain (e.g., C18:0 in N-stearoyl sulfatide) enhances membrane integration, whereas lyso-sulfatide’s lack of an acyl chain increases solubility and alters bioactivity .

N-Acylated Sulfatides

- Structure : Sulfatides with short (C2:0) or long (C18:0) acyl chains.

- Function : Longer acyl chains (e.g., C18:0) enhance lipid raft association and protein binding, while shorter chains (C2:0) reduce membrane affinity. Neither exhibits anticoagulant activity, highlighting lyso-sulfatide’s unique role in hemostasis .

Lysosphingolipids

- Unlike lyso-sulfatide, it contains a sialic acid residue and is implicated in lysosomal storage disorders .

- Lyso-Phosphatidylethanolamine (LPE): A glycerophospholipid lacking one acyl chain. While structurally distinct (glycerol backbone vs. sphingosine), LPE shares lyso-form solubility and signaling roles .

Data Table: Key Properties of Lyso-Sulfatide and Comparators

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature | Biological Role |

|---|---|---|---|---|---|

| Lyso-Sulfatide (Bovine) NH4+ salt | 38621-58-8 | C24H47NO10S | 541.7 | Sulfated galactose + sphingosine | Anticoagulant, HDL component |

| Sulfatides (Bovine) | 85496-63-5 | Varies by acyl chain | ~887–950 | Sulfated galactose + ceramide | Myelin integrity, cell adhesion |

| N-Acetyl-sulfatide (C2:0) | 2076 (product ID) | C22H42NO10S | 536.6 | C2:0 acyl chain + sulfated head | Model for enzymatic studies |

| Lyso-GM1 (NH4+ salt) | Not provided | Complex ganglioside | ~1,500 | Sialic acid + lyso-ceramide | Biomarker for lysosomal disease |

Research Findings and Functional Contrasts

Anticoagulant Activity

Lyso-sulfatide uniquely inhibits prothrombinase at 1–5 µM , prolonging clotting times. Full-length sulfatides (e.g., N-stearoyl) lack this activity, as their acyl chains favor membrane binding over soluble interactions .

Metabolic Roles

- Lyso-sulfatide : Accumulates in sulfatidase deficiencies (e.g., metachromatic leukodystrophy) .

- N-Acylated sulfatides : Serve as substrates for enzymes like arylsulfatase A. Their degradation is critical for preventing lipidosis .

Structural Implications

Lyso-sulfatide’s unacylated structure increases its aqueous solubility , enabling HDL association and plasma circulation. In contrast, N-acylated sulfatides integrate into lipid bilayers, influencing membrane curvature and protein recruitment .

Q & A

Q. Table 1: Standard Characterization Parameters

Basic: How does the NH4+ counterion influence the solubility and stability of lyso-Sulfatide in aqueous buffers?

Methodological Answer:

The NH4+ ion enhances solubility in polar solvents due to its small hydrated radius and ability to form hydrogen bonds. Key considerations include:

- Buffer Compatibility: Use ammonium acetate (5–20 mM, pH 6.5–7.5) to maintain solubility without inducing lipid aggregation. Avoid high chloride concentrations, which may precipitate NH4+ .

- Stability: Lyso-sulfatide is susceptible to hydrolysis at extreme pH. Store lyophilized powder at -20°C and prepare working solutions fresh in neutral buffers. Long-term stability in aqueous solutions (>24 hrs) requires nitrogen atmosphere to prevent oxidation .

Advanced: How can researchers mitigate NH4+-induced cytotoxicity in cell-based studies using lyso-Sulfatide (bovine) NH4+ salt?

Methodological Answer:

NH4+ toxicity in cellular systems (e.g., neuronal or renal cells) arises from disrupted nitrogen metabolism and mitochondrial dysfunction . Mitigation strategies include:

- Dialysis or Ion Exchange: Pre-treat solutions with dialysis membranes (MWCO 1 kDa) to remove excess NH4+ or replace NH4+ with Na+ via ion-exchange resins .

- Control Experiments: Compare biological effects of lyso-sulfatide-NH4+ with alternative salts (e.g., sodium salt) to isolate NH4+-specific artifacts .

- Toxicity Screening: Use ATP assays or live/dead staining to quantify NH4+ thresholds in your model system. Typical safe concentrations are <5 mM NH4+ .

Advanced: How to resolve contradictions in reported bioactivity of lyso-Sulfatide across different model systems (e.g., neuroprotection vs. pro-inflammatory effects)?

Methodological Answer:

Discrepancies often stem from differences in lipid rafts, receptor specificity, or experimental design:

- Lipid Raft Localization: Use detergent-free sucrose density gradients to isolate lipid rafts and assess lyso-sulfatide partitioning. Raft composition (cholesterol/sphingomyelin ratio) modulates bioactivity .

- Receptor Profiling: Employ knockout models (e.g., TLR4⁻/⁻ or CD1d⁻/⁻) to identify signaling pathways. Lyso-sulfatide may activate TLR4 in macrophages but inhibit CD1d-mediated antigen presentation in dendritic cells .

- Dose Optimization: Conduct dose-response studies (0.1–50 µM) in physiologically relevant matrices (e.g., cerebrospinal fluid mimics) to account for matrix-binding effects .

Advanced: What chromatographic conditions optimize the separation of lyso-Sulfatide (bovine) NH4+ salt from complex biological extracts?

Methodological Answer:

Reverse-phase HPLC with the following parameters achieves high resolution:

Q. Table 2: Chromatographic Optimization Guide

| Parameter | Recommendation | Rationale |

|---|---|---|

| Column Chemistry | C8 or C18 | Balances hydrophobicity and retention |

| Buffer Additive | 10 mM ammonium acetate | Enhances ionization and peak shape |

| Gradient | 50–90% methanol in 20 min | Resolves lyso-sulfatide from PLs |

Advanced: How does NH4+ influence the catalytic or inhibitory roles of lyso-Sulfatide in enzymatic assays (e.g., sulfatase activity)?

Methodological Answer:

NH4+ can act as a competitive inhibitor or cofactor depending on the enzyme system:

- Arylsulfatase Assays: NH4+ (1–10 mM) inhibits human arylsulfatase A by binding to the active site. Use Tris-HCl buffers (pH 4.5) instead of ammonium acetate .

- Lipid Transfer Proteins: NH4+ stabilizes lyso-sulfatide-protein complexes in CETP or P4-ATPase assays. Include 2 mM NH4+ in reaction buffers to enhance lipid transfer rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。